(2-Phenoxyphenyl)thiourea
Overview
Description
(2-Phenoxyphenyl)thiourea is a chemical compound that belongs to the thiourea group . It is used in various applications, including as an intermediate in organic synthesis . The molecular formula of (2-Phenoxyphenyl)thiourea is C13H12N2OS .
Synthesis Analysis
Thioureas and their derivatives, including (2-Phenoxyphenyl)thiourea, are synthesized by the reaction of various anilines with carbon disulfide (CS2) . A synthesis research method for diafenthiuron, a thiourea insecticide and acaricide, involves synthesizing an N-2,6-diisopropyl-4-phenoxylphenyl)isocyanate intermediate, which then reacts with tert-butylamine to generate 3-(2,6-diisopropyl-4-phenoxylphenyl)-1-tert-butyl urea. This compound then reacts with phosphorus pentasulfide under the action of potassium carbonate to finally generate diafenthiuron .
Molecular Structure Analysis
Thioureas have a trigonal planar molecular geometry of the N2C=S core. The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short. Thioureas occur in two tautomeric forms .
Chemical Reactions Analysis
Thiourea derivatives are used as intermediates in several organic synthetic reactions . They are also used in the synthesis of xanthones via the classical and the modified Grover, Shah, and Shah reaction .
Physical And Chemical Properties Analysis
The molecular formula of (2-Phenoxyphenyl)thiourea is C13H12N2OS, and its molecular weight is 244.31 g/mol .
Scientific Research Applications
Green Synthesis and Environmental Applications
Thioureas, including (2-Phenoxyphenyl)thiourea, are noted for their importance in medicinal chemistry due to their broad spectrum of biological activities. A notable advancement in this area is the green synthesis of symmetrical N, N'-disubstituted thiourea derivatives using solar energy, presenting an environmentally benign and energy-saving method for producing these compounds. This approach utilizes primary amines and CS2 in water without any catalyst, highlighting the potential of thioureas in sustainable chemistry practices (Kumavat et al., 2013).
Biological and Enzymatic Inhibition Activities
Thiourea derivatives have been synthesized and tested for their inhibitory activity against carbonic anhydrase, an enzyme involved in pH regulation. Novel chiral thiourea derivatives showed competitive inhibition against this enzyme, indicating the potential of thiourea compounds in developing new therapeutic agents (Korkmaz et al., 2015).
Chiral Discrimination and Spectroscopy
The utility of thiourea derivatives in chiral solvating agents (CSAs) for enantiodiscrimination of amino acid derivatives via NMR spectroscopy has been demonstrated. These compounds, including those related to (2-Phenoxyphenyl)thiourea, offer effective chiral discrimination, showcasing their importance in analytical chemistry and pharmaceutical research (Recchimurzo et al., 2020).
Mechanism of Action in Anti-tuberculosis
Isoxyl, a thiourea derivative, exhibits a unique mechanism of action against Mycobacterium tuberculosis by inhibiting the synthesis of oleic and mycolic acids. This finding not only sheds light on the antibacterial properties of thioureas but also highlights their potential as anti-tuberculosis drugs (Phetsuksiri et al., 2003).
Photoluminescence and Analytical Chemistry
1-(2-Hydroxyphenyl)thiourea demonstrates unique photoluminescent properties and sensitivity to chromium(VI) ions, suggesting its application in environmental monitoring and analytical chemistry. The compound's fluorescence quenching by chromium(VI) ions can be utilized for the detection of this metal in environmental samples, demonstrating the versatility of thiourea derivatives in sensor technology (Sunil & Rao, 2015).
Mechanism of Action
While the specific mechanism of action for (2-Phenoxyphenyl)thiourea is not mentioned in the search results, thiourea derivatives are known to have various biological activities. For example, they have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .
Safety and Hazards
properties
IUPAC Name |
(2-phenoxyphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(17)15-11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H3,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPZJSIVHLJVQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenoxyphenyl)thiourea |
Synthesis routes and methods
Procedure details
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